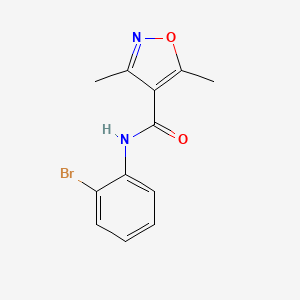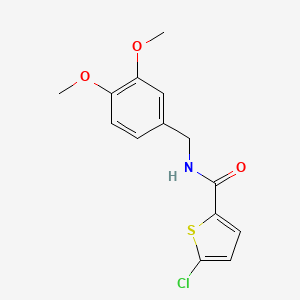
N-cyclopropyl-2-naphthamide
Descripción general
Descripción
N-cyclopropyl-2-naphthamide (CYM-5442) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cyclopropylamides, which are known for their ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Anionic Cyclisations and Benzo[e]isoindolones Synthesis
N-cyclopropyl-2-naphthamide is utilized in anionic cyclisations, leading to the formation of benzo[e]isoindolones. For instance, N-tert-butyl-N-benzyl-1-naphthamide undergoes cyclisation to form tricyclic enolates, which react with electrophiles to produce substituted tetrahydro-1H-benzo[e]isoindol-1-ones. This process represents an early example of anionic cyclisation onto an aromatic ring (Ahmed, Clayden, & Rowley, 1998).
Catalytic Asymmetric Ring-Opening Reactions
In catalytic asymmetric reactions, cyclopropyl ketones, including those with N-cyclopropyl-2-naphthamide structures, react with β-naphthols in the presence of chiral N,N′-dioxide/scandium(III) complexes. This facilitates the production of chiral β-naphthol derivatives, offering efficient access to these compounds with good yields and enantioselectivity (Xia et al., 2018).
Formation of Atropisomeric Compounds
N-cyclopropyl-2-naphthamide derivatives are key in synthesizing atropisomeric compounds. For example, 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides form stable atropisomers, separable as diastereoisomers (Bowles, Clayden, & Tomkinson, 1995).
Role in Antitumor Agents Synthesis
Compounds derived from N-cyclopropyl-2-naphthamide, such as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, have been identified as potential antitumor agents, targeting CDK2/cyclin A complexes in cancer cells (Pevarello et al., 2004).
Applications in Photodynamic Therapy and Bioimaging
N-cyclopropyl-2-naphthamide derivatives are used in photodynamic therapy and bioimaging applications. They contribute to the synthesis of fluorescent compounds, like trisaminocyclopropenium cations, which are effective in DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Propiedades
IUPAC Name |
N-cyclopropylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(15-13-7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZTZXANILMOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)

![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)
![N-[2-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4434018.png)


![1-phenyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4434034.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)


